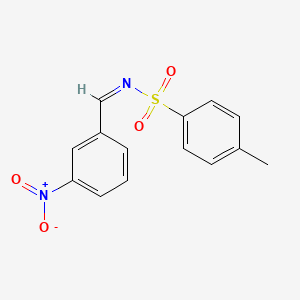
2-(2,2,2-Trifluoroethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethyl)pyrrolidine is a chemical compound with the molecular formula C6H10F3N . It is a hydrochloride salt and is typically available in powder form . The IUPAC name for this compound is this compound hydrochloride .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for the synthesis of similar compounds. For instance, an efficient and highly enantioselective approach has been developed for the synthesis of a variety of chiral 2,2,2-trifluoroethyl lactams . Another method involves a selective three-step substitution transesterification starting with tris (2,2,2-trifluoroethyl) phosphate .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring with a 2,2,2-trifluoroethyl group attached . The InChI code for this compound is 1S/C6H10F3N.ClH/c7-6(8,9)4-5-2-1-3-10-5;/h5,10H,1-4H2;1H .Physical And Chemical Properties Analysis
This compound is a hydrochloride salt and is typically available in powder form . It has a molecular weight of 189.61 . The predicted boiling point is 117.9±35.0 °C and the predicted density is 1.104±0.06 g/cm3 .Applications De Recherche Scientifique
Organocatalysis in Asymmetric Reactions 2-(2,2,2-Trifluoroethyl)pyrrolidine derivatives have been utilized as effective organocatalysts in various asymmetric reactions. For example, the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine catalyzes an asymmetric intramolecular aldol reaction, demonstrating a rare combination of aldehyde as nucleophile and ketone as electrophile, leading to the formation of bicyclo[4.3.0]nonane derivatives with high enantioselectivity (Hayashi et al., 2007). Similarly, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine has been used as an efficient organocatalyst for asymmetric Michael addition reactions, yielding various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).
Synthesis of Heterocyclic Compounds The synthesis and functionalization of pyrrolidine-based heterocyclic compounds are significant due to their broad range of applications. Trifluoroethylated pyrrolidines have been synthesized via catalytic asymmetric 1,3-dipolar cycloaddition with excellent stereoselectivity, indicating their potential in creating complex molecular architectures (Li et al., 2011). Another study reported the synthesis of pyrrolidin-2-ones using ultrasound in aqueous medium, highlighting the approach towards environmentally sustainable processes in organic synthesis (Franco et al., 2012).
Application in Fluorination and Pharmaceutical Synthesis this compound derivatives are also instrumental in fluorination processes and the synthesis of pharmaceutical compounds. The study by Troegel and Lindel (2012) showcases the microwave-assisted fluorination of 2-acylpyrroles, leading to the synthesis of fluorinated pyrrole-imidazole alkaloids, indicating the significance of trifluoroethylated pyrrolidines in medicinal chemistry (Troegel & Lindel, 2012). In addition, a comprehensive study on the synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines highlights their utility in preparing medicinal drugs and as organocatalysts, demonstrating their versatile applications in medicinal chemistry and organic synthesis (Pfund & Lequeux, 2017).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(2,2,2-trifluoroethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)4-5-2-1-3-10-5/h5,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNGGKANKDQBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2730529.png)

![N-(4-butoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2730532.png)

![[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone](/img/structure/B2730535.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2730538.png)
![1-[3-(3-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2730542.png)


![3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2730547.png)
![1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2730548.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2730551.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2730552.png)